3-[({4-ethyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}sulfanyl)methyl]-1H-pyrazol-5-ol
Description
This compound features a complex tricyclic core (8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-hexaene) substituted with an ethyl group at position 4 and a sulfanyl-methyl-pyrazol-5-ol moiety. The pyrazol-5-ol group introduces tautomeric versatility (enol-keto equilibrium), which may influence solubility and receptor binding . The sulfanyl linker enhances metabolic stability compared to oxygen or methylene analogs, as sulfur resists oxidative degradation .
Properties
IUPAC Name |
5-[(2-ethyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)sulfanylmethyl]-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-2-12-17-14-10-5-3-4-6-11(10)22-15(14)16(18-12)23-8-9-7-13(21)20-19-9/h3-7H,2,8H2,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URONEMDQTOZENR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=N1)SCC3=CC(=O)NN3)OC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole Cores
Compound A: 5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives (e.g., from )
- Structural Differences : Lacks the tricyclic core but shares the 3-hydroxy-pyrazole motif.
- Synthesis: Prepared via cyclocondensation of malononitrile/ethyl cyanoacetate with sulfur, differing from the copper-catalyzed click chemistry used for the target compound .
Compound B : 1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropane-1,3-dione ()
- Structural Differences : Features a β-diketone substituent instead of the sulfanyl-tricyclic group.
- Tautomerism : Exists predominantly as a 5-hydroxypyrazole stabilized by intramolecular hydrogen bonds, similar to the target compound’s pyrazol-5-ol group .
Compound C : 4-(4-Methoxyphenyl)-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole ()
- Structural Differences : Replaces the tricyclic system with a triazole ring and methoxyphenyl group.
- Synthesis : Synthesized via Cu-catalyzed azide-alkyne cycloaddition (CuAAC), a method applicable to the target compound’s sulfanyl-methyl linker .
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~450 | 285 | 320 | 257 |
| LogP (Predicted) | 2.1 | 1.8 | 2.5 | 1.2 |
| Hydrogen Bond Donors | 3 | 2 | 2 | 1 |
| Hydrogen Bond Acceptors | 7 | 5 | 6 | 5 |
Its hydrogen-bonding capacity (3 donors, 7 acceptors) exceeds analogs, favoring target engagement but possibly limiting bioavailability .
Similarity Indexing and Cross-Reactivity
- Tanimoto Coefficient: When compared to SAHA-like HDAC inhibitors (), the target compound’s tricyclic core reduces similarity (~40% vs. aglaithioduline’s 70% similarity to SAHA).
- Cross-Reactivity: The sulfanyl group may reduce off-target effects compared to oxygen-linked analogs, as seen in immunoassays where sulfur-containing compounds exhibit lower nonspecific binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
